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Tantalum chloride (TaCl4)

Thermochemistry Inorganic Synthesis Materials Science

Tantalum(IV) chloride is the only stable binary chloride in the +4 state, characterized by a d¹ electronic configuration that imparts unique redox, magnetic, and thermal properties. Unlike the more common TaCl₅, TaCl₄ undergoes stepwise electrochemical reduction (Ta(IV)→Ta(II)→Ta(0)) and thermally disproportionates above ~300 °C. These distinct behaviors make it essential for ALD/CVD TaC gate metals with a work function of 4.4–4.7 eV, molten salt electrorefining studies, and the synthesis of paramagnetic d¹ organometallic complexes. Substituting TaCl₅ or TaCl₃ compromises phase purity, redox control, and process outcomes in these precision applications. Procuring the correct TaCl₄ precursor directly safeguards experimental reproducibility and device performance.

Molecular Formula Cl4Ta
Molecular Weight 322.8 g/mol
CAS No. 13569-72-7
Cat. No. B085032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum chloride (TaCl4)
CAS13569-72-7
Molecular FormulaCl4Ta
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESCl[Ta](Cl)(Cl)Cl
InChIInChI=1S/4ClH.Ta/h4*1H;/q;;;;+4/p-4
InChIKeyJYIFRKSFEGQVTG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum(IV) Chloride (TaCl4, CAS 13569-72-7) Procurement: Core Properties and Strategic Positioning


Tantalum(IV) chloride (TaCl4, CAS 13569-72-7) is a dark crystalline inorganic compound with a formula weight of 322.8 g/mol [1]. As an intermediate oxidation state (+4) species within the tantalum-chlorine binary system, it exhibits thermodynamic and electrochemical properties that are distinct from its more widely used +5 (TaCl5) and +3 (TaCl3) analogues [2]. Its key physical attributes include a density of 4.35 g/cm³, a decomposition point at approximately 300 °C, and a monoclinic crystal structure isomorphous with NbCl4 [3][4]. These characteristics define its role as a specialized precursor and reagent, where precise control over oxidation state and reactivity is paramount [5].

Tantalum(IV) Chloride (TaCl4) Procurement Risks: Why TaCl5 or TaCl3 Cannot Be Direct Substitutes


Direct substitution of TaCl4 with other tantalum chlorides, particularly the widely available TaCl5, is not chemically equivalent and introduces significant risk in precision applications. The defining feature of TaCl4 is its intermediate Ta(IV) oxidation state (d1 configuration), which imparts unique redox, magnetic, and thermal behaviors [1]. This state is metastable; TaCl4 thermally disproportionates into TaCl5 and TaCl3 upon heating, a decomposition pathway that distinguishes its processing window from the more stable TaCl5 [2]. Furthermore, its electrochemical reduction pathway involves distinct, stepwise electron transfers (Ta(IV) → Ta(II) → Ta(0)), contrasting with the single-step reductions characteristic of Ta(V) species [3]. Procurement of the correct TaCl4 precursor is therefore critical to avoid unwanted side reactions, phase impurities, or processing failures that would result from the inappropriate substitution with more common, but functionally different, tantalum halides.

Quantitative Evidence Guide: Verifiable Performance Differentiation of TaCl4 (CAS 13569-72-7) vs. Alternatives


Thermodynamic Stability: ΔHf° of TaCl4 vs. TaCl5 as a Predictor of Reactivity

The enthalpy of formation provides a direct quantitative measure of a compound's thermodynamic stability, which is a key factor in predicting its reactivity in downstream processes. For TaCl4, the experimentally determined standard enthalpy of formation (ΔHf°) is -168.8 ± 0.5 kcal/mol [1]. This value places TaCl4 at a significantly less negative (i.e., less stable) energy state compared to the more common TaCl5, whose formation enthalpy is more exothermic. This thermodynamic difference directly influences the compound's behavior; it explains the observed thermal disproportionation of TaCl4 and its stronger reducing power, which is critical for applications requiring a potent yet controllable reducing agent [2].

Thermochemistry Inorganic Synthesis Materials Science

Redox Behavior: Distinct Two-Step Reduction Pathway of TaCl4 in Molten Salts

The electrochemical reduction mechanism of TaCl4 is fundamentally different from that of Ta(V) precursors. In LiCl-KCl eutectic melts at 500-600°C, TaCl4 undergoes a distinct two-step reduction: first, a reversible, diffusion-controlled two-electron reduction from Ta(IV) to Ta(II), followed by an irreversible reduction from Ta(II) to tantalum metal [1]. In contrast, Ta(V) species typically undergo a single or different multi-step pathway. This unique, stepwise reduction is critical for precise electrochemical synthesis and electrorefining, as it offers an intermediate reduction state that can be exploited for controlled deposition or alloy formation, a capability not available with TaCl5.

Electrochemistry Molten Salt Chemistry Tantalum Electrodeposition

Structural and Magnetic Identity: Monomeric d¹ Configuration and Paramagnetism of TaCl4

The electronic configuration of the tantalum center is a direct consequence of its oxidation state. TaCl4 possesses a Ta(IV) center with a d¹ electronic configuration, which is paramagnetic. In its octahedral adduct [TaCl4(C5H5N)2], this manifests as a measured magnetic moment of 1.36 Bohr Magnetons (BM) [1]. This is in stark contrast to the diamagnetic (d⁰) TaCl5. The presence of a single unpaired electron is crucial for spectroscopic characterization (e.g., EPR) and for applications where a paramagnetic center is required, such as in the design of molecular magnetic materials or as a probe in mechanistic studies. The paramagnetism confirms the +4 oxidation state and distinguishes it from its more common +5 analogue.

Coordination Chemistry Magnetic Materials Inorganic Synthesis

Thermal Behavior: Decomposition Temperature and Pathway Differentiating TaCl4 from TaCl5

The thermal stability and decomposition behavior of a precursor are critical parameters for high-temperature processing like CVD or ALD. TaCl4 is thermally metastable; it decomposes upon heating to approximately 300 °C, undergoing a disproportionation reaction into TaCl5 and TaCl3 [1]. This is a significantly different behavior from the more stable TaCl5, which has a melting point of 221 °C and a boiling point of 242 °C without a comparable decomposition into lower chlorides under similar conditions [2]. The specific decomposition of TaCl4 generates a mixture of chlorides in the vapor phase, which can be exploited for multi-component deposition or specific etching processes, a behavior that cannot be replicated by using pure TaCl5 as a single-source precursor.

Thermal Analysis Precursor Chemistry Chemical Vapor Deposition

Synthesis Route: TaCl4 as a Direct Precursor for Tantalum Carbide (TaC) in Semiconductor Gate Stacks

In advanced semiconductor fabrication, the precise composition and work function of metal gate stacks are paramount. TaCl4 is explicitly specified as a precursor for depositing tantalum carbide (TaC) layers via ALD or CVD in conjunction with trimethylaluminum (TMA) [1]. The patent literature describes the use of this specific precursor combination to achieve a TaC layer with a mid-gap work function (between 4.4 and 4.7 eV) suitable for FinFET devices [1]. This is a concrete application where TaCl4 is not just an alternative but a directly specified precursor for achieving a required material property. Using a generic tantalum source like TaCl5 would not be expected to yield the same controlled carbide formation and could introduce impurities or alter the film's work function, thereby failing to meet the exacting specifications of the gate stack.

Semiconductor Manufacturing Atomic Layer Deposition Gate Dielectrics

Optimized Application Scenarios for TaCl4 (CAS 13569-72-7) Procurement


Semiconductor Gate Stack Engineering: Deposition of Tantalum Carbide (TaC) for Mid-Gap Work Function Metals

In the development of advanced FinFET and other multi-gate transistors, precise control of the gate metal's work function is critical for device performance. TaCl4 is a specifically cited precursor for depositing tantalum carbide (TaC) layers via ALD or CVD, particularly when used in combination with trimethylaluminum (TMA) [1]. This process yields a TaC film with a mid-gap work function in the range of 4.4 to 4.7 eV, which is essential for proper threshold voltage adjustment in lightly-doped channels [1]. Procurement of high-purity TaCl4 is therefore a direct requirement for research groups and fabs developing next-generation gate stack materials.

Electrochemical Tantalum Refining and Deposition: Utilizing a Stepwise Redox Pathway

Electrochemical processes in molten salts, such as the LiCl-KCl eutectic, are key to electrorefining and electrodeposition of refractory metals. The two-step reduction of Ta(IV) to Ta(II) and then to Ta(0) provides a unique opportunity for process control that is not available with Ta(V) species [1]. This allows for the potential deposition of tantalum with controlled morphology or the selective recovery of tantalum from complex mixtures. Laboratories and pilot plants focused on molten salt electrochemistry should procure TaCl4 to explore these unique, stepwise reduction mechanisms for improved process efficiency or product quality.

Synthesis of Low-Oxidation State Tantalum Complexes for Organometallic Chemistry and Catalysis

The synthesis of organometallic and coordination complexes with tantalum in oxidation states lower than +5 often requires a convenient +4 starting material. TaCl4 serves this role, particularly for the preparation of paramagnetic, d¹ complexes [1]. Its use as a starting material, for instance in forming TaCl4(TMEDA) [2], enables the study of unique electronic structures, redox chemistry, and potential catalytic activity that cannot be accessed using TaCl5. For academic and industrial research groups in inorganic and organometallic chemistry, TaCl4 is an essential reagent for accessing this rich and distinct chemical space.

Fundamental Studies of Tantalum Halide Thermodynamics and Magnetic Properties

As the only stable binary chloride of tantalum in the +4 oxidation state, TaCl4 is a fundamental compound for understanding the electronic structure and chemical bonding in early transition metal halides. Its precisely measured thermodynamic parameters, such as its enthalpy of formation (-168.8 ± 0.5 kcal/mol) [1], and its distinctive paramagnetic properties (µeff = 1.36 BM for its adduct) [2], make it a critical reference material for basic research. Procurement of high-purity TaCl4 is necessary for scientists conducting calorimetric, magnetic, or spectroscopic studies aimed at refining theoretical models of metal-ligand interactions and solid-state physics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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